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Fe(III) Coproporphyrin III chloride

Cat. No.: B12978277
M. Wt: 744.0 g/mol
InChI Key: JTYLRZGGQOHPSW-UHFFFAOYSA-K
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Description

Fe(III) Coproporphyrin III chloride (CAS: 1670263-84-9) is a naturally occurring metalloporphyrin, also known as Coproheme, with a molecular formula of C₃₆H₃₆ClFeN₄O₈ and a molecular weight of 743.99 g/mol . This specialty chemical is a critical intermediate in the porphyrin biosynthesis pathway and serves as a versatile compound in diverse research fields . In catalysis research , this iron porphyrin complex functions as a biomimetic catalyst, facilitating important reactions such as the transfer hydrogenation of ketones, demonstrating the utility of iron-based complexes as sustainable alternatives to precious metal catalysts . In the field of biomedical research , coproporphyrins and their metal ligands are employed as sensitive biomarkers in urinalysis studies, particularly for the quantitative analysis of kidney function . Furthermore, it plays a significant role in structural biology as a ligand in chemical screening methods to identify compounds that promote protein stability, crystallization, and subsequent structure determination . Its applications also extend to renewable energy research , where related metallocoproporphyrins are investigated as effective sensitizers in thin-film dye-sensitized solar cells . Supplied with a guaranteed purity of >95% to 98% , the compound must be stored at room temperature and protected from light to ensure prolonged stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36ClFeN4O8 B12978277 Fe(III) Coproporphyrin III chloride

Properties

Molecular Formula

C36H36ClFeN4O8

Molecular Weight

744.0 g/mol

IUPAC Name

hydron;iron(3+);3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydrochloride

InChI

InChI=1S/C36H38N4O8.ClH.Fe/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);1H;/q;;+3/p-3

InChI Key

JTYLRZGGQOHPSW-UHFFFAOYSA-K

Canonical SMILES

[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].Cl.[Fe+3]

Origin of Product

United States

Biosynthesis and Metabolic Intermediacy of Fe Iii Coproporphyrin Iii Chloride

The Coproporphyrin-Dependent (CPD) Pathway: A Distinct Route to Heme in Prokaryotes

The CPD pathway represents a more recently discovered branch of tetrapyrrole synthesis and is considered the most ancient heme synthesis pathway in Eubacteria. pnas.org It is the exclusive pathway for heme biosynthesis in approximately 70% of monoderm Gram-positive bacteria, including notable human pathogens. pnas.orgfrontiersin.org This pathway is characterized by the oxidation of coproporphyrinogen III to coproporphyrin III, followed by the insertion of iron to form coproheme, and finally, the decarboxylation of coproheme to produce protoheme (heme b). pnas.orgnih.gov The enzymes of the CPD pathway, particularly the terminal enzyme, have no known counterparts in humans, making them potential targets for novel antibacterial therapies. frontiersin.orgnih.gov

Shared Initial Enzymatic Steps Leading to Uroporphyrinogen III and Coproporphyrinogen III

The initial stages of heme biosynthesis are largely conserved across different pathways and organisms. nih.gov The process begins with the synthesis of 5-aminolevulinate (ALA), the first committed step in producing bacterial porphyrins. nih.gov In most bacteria and eukaryotes, the pathway from ALA to coproporphyrinogen III is shared. nih.gov A key intermediate in this shared sequence is uroporphyrinogen III, which stands at a metabolic branch point, serving as a precursor for heme, as well as other essential molecules like chlorophyll (B73375), cobalamin, and siroheme (B1205354). nih.govwikipedia.org

The enzyme uroporphyrinogen III synthase is responsible for the formation of uroporphyrinogen III from porphobilinogen. ontosight.ainih.gov Subsequently, uroporphyrinogen III decarboxylase (UROD), encoded by the hemE gene, catalyzes the decarboxylation of the four acetate (B1210297) side chains of uroporphyrinogen III to form coproporphyrinogen III. nih.govresearchgate.netnih.gov This step is critical as it directs the precursor towards heme synthesis and away from the siroheme pathway. frontiersin.org

Oxidation of Coproporphyrinogen III to Coproporphyrin III by Coproporphyrinogen III Oxidase (HemY/YfeX)

In the CPD pathway, the next step involves the oxidation of coproporphyrinogen III to coproporphyrin III. This reaction is catalyzed by the enzyme coproporphyrinogen III oxidase, with HemY and YfeX being identified as key enzymes performing this function. pnas.org This oxidation step is a key divergence from the protoporphyrin-dependent pathway, where coproporphyrinogen III is first converted to protoporphyrinogen (B1215707) IX before oxidation.

EnzymeGene NameFunction
Coproporphyrinogen III OxidaseHemY/YfeXOxidation of Coproporphyrinogen III to Coproporphyrin III

Ferrous Iron Insertion into Coproporphyrin III Catalyzed by Coproporphyrin Ferrochelatase (CpfC/HemH) to Yield Coproheme

Following the oxidation to coproporphyrin III, the next crucial step is the insertion of ferrous iron into the porphyrin macrocycle. pnas.org This reaction is catalyzed by coproporphyrin ferrochelatase, an enzyme encoded by the cpfC or hemH gene. pnas.orgfrontiersin.orgnih.govnih.gov The product of this reaction is Fe(II)-coproporphyrin III, also known as coproheme. pnas.orgnih.gov This enzyme is distinct from the protoporphyrin ferrochelatase found in the canonical pathway, which inserts iron into protoporphyrin IX. frontiersin.org The specificity of coproporphyrin ferrochelatase for coproporphyrin III is a defining feature of the CPD pathway. nih.govfrontiersin.org

EnzymeGene NameSubstrateProduct
Coproporphyrin FerrochelataseCpfC/HemHCoproporphyrin III and Fe(II)Coproheme (Fe(II)-Coproporphyrin III)

Terminal Oxidative Decarboxylation of Iron-Coproporphyrin III (Coproheme) to Protoheme by Coproheme Decarboxylase (ChdC/HemQ)

The final step in the CPD pathway is the conversion of coproheme to protoheme (heme b). pnas.org This reaction is an oxidative decarboxylation of the propionate (B1217596) groups at positions 2 and 4 of the coproheme molecule, transforming them into vinyl groups. pnas.orgnih.gov This critical conversion is catalyzed by the enzyme coproheme decarboxylase, encoded by the chdC or hemQ gene. pnas.orgfrontiersin.orgnih.govfrontiersin.orgnih.gov This enzyme and the reaction it catalyzes are unique to the CPD pathway and are absent in the protoporphyrin-dependent pathway. pnas.org The discovery of HemQ and its function was pivotal in elucidating this alternative route to heme. pnas.org

EnzymeGene NameSubstrateProduct
Coproheme DecarboxylaseChdC/HemQCoproheme (Fe-Coproporphyrin III)Protoheme (Heme b)

Regulation of the Coproporphyrin-Dependent Heme Biosynthesis Pathway

The biosynthesis of heme through the CPD pathway is a tightly regulated process to meet the cell's metabolic needs while avoiding the toxicity of excess heme and its precursors. nih.govnih.gov Regulation occurs at multiple levels, including feedback inhibition and transcriptional control of the enzymes involved. frontiersin.orgontosight.ai

Mechanisms of Feedback Inhibition and Transcriptional Control of Heme Biosynthesis Enzymes

Transcriptional Control: The expression of genes encoding the enzymes of the heme biosynthesis pathway is also subject to transcriptional regulation. ontosight.ai This control is often mediated by factors that respond to the availability of essential components like iron and oxygen, as well as to cellular stress. frontiersin.org

Iron-dependent Regulation: In some bacteria, such as Corynebacterium glutamicum, the transcription of heme biosynthesis genes is indirectly regulated by iron levels through the iron-dependent regulator DtxR. frontiersin.orgnih.gov

Oxidative Stress Response: In bacteria like Listeria monocytogenes and Bacillus subtilis, heme biosynthesis is regulated in response to oxidative stress. frontiersin.org For instance, in L. monocytogenes, the transcriptional regulator SpxA1 influences the transcript levels of uroD (hemE) and cpfC (hemH). frontiersin.org

Heme-responsive Regulators: In Staphylococcus aureus, a protein called HemX is involved in regulating heme synthesis in response to intracellular heme levels. frontiersin.org The absence of HemX leads to an overproduction of heme and its precursors. frontiersin.org

Regulatory MechanismKey Molecules/FactorsTarget Enzymes/GenesOrganism Example
Feedback InhibitionHemeALA SynthaseGeneral
Transcriptional Control (Iron)DtxRHeme biosynthesis genesCorynebacterium glutamicum
Transcriptional Control (Oxidative Stress)SpxA1uroD (hemE), cpfC (hemH)Listeria monocytogenes
Transcriptional Control (Heme)HemXGtrR (implicated)Staphylococcus aureus

Role of Iron and Oxygen Availability in Pathway Regulation

The biosynthesis of heme via the coproporphyrin-dependent pathway is intricately regulated by the availability of essential elements, namely iron and oxygen. nih.gov Iron is a fundamental component of heme, and its availability is a critical determinant of the pathway's activity. nih.govmdpi.com In the Gram-positive bacterium Corynebacterium glutamicum, iron levels indirectly regulate the transcription of heme biosynthesis genes. nih.gov The diphtheria toxin repressor (DtxR) acts as the primary iron-dependent regulator, controlling the expression of numerous genes, including those involved in iron uptake and storage. nih.gov

When iron levels are sufficient, DtxR represses the heme resistance response regulator (HrrA). frontiersin.org Conversely, under iron-depleted conditions, HrrA is derepressed. frontiersin.org Studies involving the knockout of HrrA have demonstrated increased transcript levels of key enzymes in the coproporphyrin-dependent pathway, including coproporphyrin ferrochelatase (CpfC), glutamyl-tRNA reductase (GtrR), uroporphyrinogen III decarboxylase (UroD), and coproheme decarboxylase (ChdC). frontiersin.org This suggests that HrrA represses the transcription of these enzymes when iron is scarce, likely to conserve this vital resource. nih.govfrontiersin.org In iron-replete conditions where heme levels are also high, HrrA has been observed to bind to UroD, and a decrease in the transcript level of CpfC has been noted in wild-type cells grown with heme as the iron source. frontiersin.org

In the pathogen Corynebacterium diphtheriae, the regulation is further nuanced, involving an interplay between the HrrSA and the Corynebacterium heme-responsive sensor and activator (ChrSA) two-component systems. nih.gov Both systems are activated by heme levels and work to repress the transcription of GtrR. nih.gov While the precise mechanisms of heme-dependent regulation by HrrA in C. glutamicum are still being elucidated, it is evident that in iron-depleted cells, HrrA suppresses heme biosynthesis to conserve iron. nih.gov In contrast, in iron-replete cells, HrrA suppresses the pathway in response to heme levels. nih.gov

The direct regulation of heme biosynthesis by iron levels outside of C. glutamicum is less clear. nih.gov However, given that iron must be delivered to CpfC for the synthesis of Fe(III) Coproporphyrin III, it is plausible that regulatory crosstalk between iron chaperones and heme biosynthesis proteins like CpfC plays a significant role. nih.govfrontiersin.org For instance, the delivery of iron to CpfC might be regulated by a mechanism similar to the interaction observed between the bacterial frataxin homolog and CpfC in Bacillus subtilis. frontiersin.org

Oxygen availability also plays a crucial role, particularly in the context of the enzymes involved. The coproheme decarboxylase HemQ, which catalyzes the final step in this pathway, functions in the presence of oxygen. pnas.org This is in contrast to the anaerobic coproporphyrinogen decarboxylase (HemN) found in the protoporphyrin-dependent pathway. pnas.org The presence of both aerobic and anaerobic enzymes for similar steps in different heme synthesis pathways highlights the diverse evolutionary strategies organisms have adopted to synthesize heme under varying oxygen conditions. pnas.org

Phylogenetic Distribution and Evolutionary Divergence of the Coproporphyrin-Dependent Pathway

The discovery of the coproporphyrin-dependent (CPD) pathway has significantly altered the understanding of heme biosynthesis, revealing a greater diversity in this fundamental process than previously recognized. frontiersin.orgnih.gov Three distinct pathways for de novo heme biosynthesis are now known, distinguished by their intermediates and terminal enzymes. nih.govfrontiersin.org The CPD pathway is considered to have evolved after the most ancient siroheme-dependent pathway but before the protoporphyrin-dependent pathway (PPD), which was once thought to be universal. nih.govfrontiersin.org

Prevalence in Monoderm Gram-Positive Bacteria (e.g., Firmicutes, Actinobacteria)

The coproporphyrin-dependent pathway is the predominant route for heme biosynthesis in monoderm Gram-positive bacteria, including the phyla Firmicutes and Actinobacteria. frontiersin.orgpnas.orgnih.gov It is estimated that approximately 70% of monoderm Gram-positive bacteria utilize the CPD pathway for heme synthesis. nih.govfrontiersin.org These bacteria lack the ability to synthesize protoporphyrin and instead employ a unique set of terminal reactions. pnas.orgnih.gov

In this pathway, coproporphyrinogen III is oxidized to coproporphyrin III by the enzyme coproporphyrinogen oxidase (CgoX). nih.gov Subsequently, coproporphyrin ferrochelatase (CpfC) catalyzes the insertion of ferrous iron into coproporphyrin III to form Fe(III) Coproporphyrin III, also known as coproheme. pnas.orgnih.govnih.gov The final step involves the decarboxylation of coproheme to protoheme (heme b) by the enzyme coproheme decarboxylase (ChdC or HemQ). pnas.orgnih.gov This pathway is defined by three key genes: hemY (encoding CgoX), hemH (encoding CpfC), and hemQ (encoding ChdC). pnas.org

Genomic analyses have confirmed the widespread presence of these genes in Firmicutes and Actinobacteria. pnas.org For example, HemQ is the sole coproheme decarboxylase in nearly 70% of the genomes of Gram-positive bacteria. pnas.org The discovery of this pathway has been significant, as it represents a previously unknown branch of tetrapyrrole synthesis and has implications for understanding the evolution of bacterial heme and chlorophyll synthesis. pnas.org

Presence in Archaea and Sulfate-Reducing Bacteria through Siroheme-Dependent Pathways

The most ancient pathway for heme biosynthesis, found in Archaea and some sulfate-reducing bacteria, is the siroheme-dependent pathway. nih.govfrontiersin.orgnih.gov In this pathway, siroheme is synthesized from uroporphyrinogen III and then converted to heme b. nih.govfrontiersin.org Interestingly, Fe(III) Coproporphyrin III is also an intermediate in this ancient pathway. researchgate.net

The conversion of siroheme to heme involves a series of enzymatic steps. researchgate.net In sulfate-reducing bacteria, siroheme can be metabolized through successive demethylation and decarboxylation reactions to yield protoheme. pnas.org Specifically, the enzyme AhbC is responsible for removing two acetate side chains from an earlier intermediate to yield iron-coproporphyrin III (FeCopro). researchgate.net In the final step of this pathway, the enzyme AhbD, a Radical SAM enzyme, catalyzes the oxidative decarboxylation of the two propionate side chains of Fe(III) Coproporphyrin III to form the vinyl groups of heme b. researchgate.net

The existence of a similar pathway in protoheme-containing archaea has also been noted. pnas.org Although the CPD pathway as a distinct route is not found in archaea, the presence of Fe(III) Coproporphyrin III as a key intermediate in their siroheme-dependent pathway highlights an evolutionary link and the central role of this molecule in different heme biosynthetic strategies. nih.govresearchgate.net

Contrasting Characteristics with the Protoporphyrin-Dependent Pathway in Diderm Bacteria and Eukaryotes

The coproporphyrin-dependent pathway stands in stark contrast to the protoporphyrin-dependent pathway (PPD), which is found in diderm (Gram-negative) bacteria and eukaryotes. nih.govfrontiersin.orgnih.gov For many years, the PPD was considered the only pathway for heme biosynthesis. nih.govfrontiersin.org The two pathways share the initial steps, from the synthesis of 5-aminolevulinic acid (ALA) to the formation of coproporphyrinogen III. nih.govfrontiersin.org However, they diverge significantly in the final three steps. nih.govfrontiersin.org

In the PPD pathway, coproporphyrinogen III is first decarboxylated to form protoporphyrinogen IX. nih.govfrontiersin.org This intermediate is then oxidized to protoporphyrin IX. nih.govfrontiersin.org The final step is the insertion of iron into protoporphyrin IX by protoporphyrin ferrochelatase (PpfC) to yield heme. nih.govfrontiersin.org

Conversely, the CPD pathway reverses the order of oxidation and iron insertion. nih.govfrontiersin.org Coproporphyrinogen III is first oxidized to coproporphyrin III. nih.govfrontiersin.org Iron is then inserted to form Fe(III) Coproporphyrin III (coproheme). nih.govfrontiersin.org The final step is the decarboxylation of coproheme to produce heme. nih.govfrontiersin.org This fundamental difference in the sequence of reactions and the nature of the intermediates—protoporphyrin in the PPD versus coproporphyrin in the CPD—is a key distinguishing feature. pnas.orgnih.gov

The enzymes involved in the terminal steps of each pathway are also distinct. The PPD pathway utilizes coproporphyrinogen oxidase, protoporphyrinogen oxidase, and protoporphyrin ferrochelatase. nih.gov In contrast, the CPD pathway employs coproporphyrinogen oxidase (CgoX), coproporphyrin ferrochelatase (CpfC), and coproheme decarboxylase (ChdC/HemQ). nih.gov These enzymatic differences have significant evolutionary implications and present potential targets for the development of novel antimicrobial agents that can specifically inhibit one pathway without affecting the other. nih.gov

Enzymological Characterization of Fe Iii Coproporphyrin Iii Chloride Interactions

Coproporphyrin Ferrochelatase (CpfC) Functionality

Coproporphyrin ferrochelatase (CpfC) is the enzyme responsible for the penultimate step in the CPD pathway: the insertion of a ferrous iron ion into the coproporphyrin III macrocycle to form coproheme. unifi.itnih.gov

Substrate Recognition and Specificity for Coproporphyrin III Compared to Protoporphyrin IX

CpfC exhibits a distinct substrate specificity for coproporphyrin III over protoporphyrin IX, the substrate for the more commonly known protoporphyrin ferrochelatase (PpfC). nih.govnih.gov This specificity is largely dictated by the differences in the peripheral substituents of the porphyrin macrocycle. Coproporphyrin III possesses four propionate (B1217596) side chains, whereas protoporphyrin IX has two propionate and two vinyl groups. nih.govnih.gov

The active site of CpfC is structured to accommodate and interact with all four propionate groups of coproporphyrin III. nih.gov These interactions, primarily through hydrogen bonding networks, are crucial for substrate binding, stabilization, and correct orientation within the active site. unifi.itnih.gov In contrast, enzymes that utilize protoporphyrin IX have an active site "lip" that restricts the size of the macrocycle that can be accommodated, favoring protoporphyrin IX. portlandpress.com

Table 1: Comparison of Substrates for Coproporphyrin Ferrochelatase (CpfC) and Protoporphyrin Ferrochelatase (PpfC)

FeatureCoproporphyrin IIIProtoporphyrin IX
Pathway Coproporphyrin-Dependent (CPD)Protoporphyrin-Dependent (PPD)
Enzyme Coproporphyrin Ferrochelatase (CpfC)Protoporphyrin Ferrochelatase (PpfC)
Peripheral Groups Four Propionate GroupsTwo Propionate, Two Vinyl Groups
Key Interactions Hydrogen bonding with all four propionate groups governs stability and specificity. nih.govInteractions with two propionate groups and steric constraints from the active site lip. portlandpress.compnas.org

Catalytic Mechanism of Iron Insertion: Insights into Porphyrin Saddling Distortion and Transient Intermediate Species

The insertion of iron into the porphyrin macrocycle by ferrochelatases is facilitated by a distortion of the normally planar porphyrin ring. nih.govnih.gov Upon binding to CpfC, coproporphyrin III undergoes a significant non-planar distortion. unifi.itnih.gov This distortion, primarily a saddling and ruffling of the macrocycle, is believed to lower the energy barrier for metal insertion by exposing the lone pair of electrons on the pyrrole (B145914) nitrogens to the incoming ferrous ion. nih.govwikipedia.org

Resonance Raman spectroscopy and X-ray crystallography studies on the CpfC from Listeria monocytogenes have provided evidence for the formation of a stable, distorted intermediate species during the metalation process. nih.govnih.govresearchgate.net As ferrous iron is titrated into the enzyme-substrate complex, a saddling distortion becomes predominant. nih.govnih.gov This distorted state is a consequence of the readjustment of hydrogen bond interactions between the porphyrin's propionate groups and the protein scaffold. nih.govnih.govresearchgate.net Once the iron is inserted and the interactions typical of the coproheme product are established, the porphyrin macrocycle gradually returns to a more planar conformation. nih.govnih.gov

Active Site Architecture and the Role of Key Amino Acid Residues in Catalysis

The active site of CpfC is a cleft formed by two ferredoxin-like domains. unifi.itnih.gov It contains several highly conserved amino acid residues that are essential for substrate binding and catalysis. unifi.itnih.gov In Listeria monocytogenes CpfC, the four propionate groups of coproporphyrin III are involved in a network of hydrogen bonds with specific residues. unifi.itnih.gov

Key residues and their interactions include:

Propionate 2 (p2): Interacts with a conserved tyrosine residue (Y124 in L. monocytogenes), which is crucial for binding and stabilization. unifi.itnih.gov

Propionate 4 (p4): Engages with a tyrosine-serine-threonine triad (B1167595) (Y46, S53, and T14 in L. monocytogenes). unifi.itnih.gov

Propionate 6 (p6) and 7 (p7): Interact with arginine residues (R45 and R29 in L. monocytogenes, respectively). unifi.it

These extensive hydrogen-bonding networks are critical for substrate specificity and the stability of the enzyme-substrate and enzyme-product complexes. nih.gov A conserved histidine residue (His183 in B. subtilis) is also considered essential for catalysis, likely playing a role in the deprotonation of the porphyrin nitrogen atoms prior to metal insertion. wikipedia.org However, recent studies on L. monocytogenes CpfC suggest that the distal residues His182 and Glu263 may not be fundamental for the iron insertion step itself, but rather Glu263 is involved in the subsequent oxidation of the iron in the product. unifi.it

Table 2: Key Amino Acid Residues in Listeria monocytogenes CpfC and their Interactions with Coproporphyrin III

ResidueInteracting Propionate GroupPostulated RoleReference
Y124 2Binding and stabilization unifi.itnih.gov
Y46, S53, T14 4Coordination of the propionate group unifi.itnih.gov
R45 6Interaction and positioning unifi.it
R29 7Interaction and positioning unifi.it
H182 Distal to porphyrinPreviously implicated in catalysis, recent evidence suggests a non-essential role in iron insertion unifi.it
E263 Distal to porphyrinInvolved in the iron oxidation of the product unifi.it

Analysis of Substrate Access Channels and Iron Delivery to the Active Site

The mechanism of iron delivery to the active site of ferrochelatases is a topic of ongoing research. It is generally believed that iron is channeled directly to the enzyme to prevent the cellular toxicity of free iron. frontiersin.orgresearchgate.net In human ferrochelatase, channels have been identified that originate at the enzyme surface and terminate in the active site. frontiersin.org

For CpfC, the precise pathway for iron entry is still being elucidated. Studies on L. monocytogenes CpfC, using exogenous ligands like imidazole (B134444) to probe the active site accessibility, suggest the presence of two possible binding sites for small molecules, which could represent entry points for the iron substrate. nih.gov X-ray crystallographic analysis of L. monocytogenes CpfC soaked with ferrous iron has shown the presence of iron on both the distal and proximal sides of the porphyrin, indicating potential access routes from either face of the macrocycle. nih.gov A conserved metal ion binding site at the base of the active site cleft has been identified in ferrochelatases, which may be crucial for acquiring iron and facilitating its desolvation during transport to the catalytic site. worldscientific.comresearchgate.net

Protein-Protein Interactions Influencing CpfC Activity

The activity of ferrochelatases can be influenced by interactions with other proteins, particularly those involved in iron delivery and the preceding steps of the heme biosynthetic pathway. boku.ac.at In eukaryotes, the iron chaperone protein frataxin is thought to deliver iron to ferrochelatase. wikipedia.orgresearchgate.net

For the bacterial CpfC, the specific protein partners are less well-characterized. However, it is hypothesized that CpfC interacts with proteins that either deliver the ferrous iron substrate or with the enzyme that produces coproporphyrin III. boku.ac.at Such interactions would facilitate efficient substrate channeling and regulation of the heme biosynthetic pathway. The activity of Bacillus subtilis CpfC is stimulated by Mg2+ and inhibited by Cd2+. uniprot.org

Coproheme Decarboxylase (ChdC/HemQ) Activity

Following the insertion of iron into coproporphyrin III by CpfC to form coproheme (Fe(III) Coproporphyrin III), the final step in the CPD pathway is the decarboxylation of this molecule to yield heme b (protoporphyrin IX). This reaction is catalyzed by the enzyme coproheme decarboxylase (ChdC), also known as HemQ. nih.gov

ChdC catalyzes the hydrogen peroxide-dependent oxidative decarboxylation of the propionate groups at positions 2 and 4 of coproheme, converting them into vinyl groups. nih.gov The reaction proceeds via a three-propionate intermediate (monovinyl, monopropionate deuteroheme). nih.gov Interestingly, in the presence of excess hydrogen peroxide, the final heme b product can become covalently cross-linked to a methionine residue (M149 in L. monocytogenes ChdC) within the enzyme. nih.gov The physiological relevance of this cross-linking is not fully understood but may serve as a protective mechanism against oxidative stress. nih.gov

Oxidative Decarboxylation Mechanism of Iron-Coproporphyrin III to Protoheme

Fe-coproporphyrin III + 2 H₂O₂ → protoheme + 2 CO₂ + 4 H₂O qmul.ac.uk

The process occurs in two sequential decarboxylation steps. The first decarboxylation is a rapid process that converts Fe(III) coproporphyrin III into a three-propanoate intermediate, harderoheme III. qmul.ac.uk The second decarboxylation step, which converts harderoheme III to protoheme, is significantly slower. qmul.ac.uk

The enzyme HemQ facilitates this conversion. nih.gov While initially annotated as "chlorite dismutase-like" proteins, it was later discovered that these proteins in Firmicutes and Actinobacteria lack chlorite (B76162) dismutase activity and are instead essential for heme synthesis. nih.gov

Heme Binding Properties and Potential Regulatory Roles of HemQ in Heme Homeostasis

HemQ exhibits reversible and cooperative heme binding. nih.gov Although it catalyzes the formation of protoheme, purified HemQ does not typically contain a bound heme molecule. nih.gov However, it can readily bind externally supplied heme with a dissociation constant (K D ) in the low micromolar range. nih.gov For instance, the HemQ from Listeria monocytogenes (LmCld) was found to have K D values of 7.2 μM and 16.8 μM for heme binding, as determined by circular dichroism spectroscopy and isothermal titration calorimetry, respectively. nih.gov

The binding of heme to HemQ is influenced by pH, with optimal binding occurring at neutral pH. nih.gov Both acidic and alkaline conditions can promote the release of the bound heme. nih.gov This reversible binding characteristic suggests that HemQ could function as a heme-sensing and storage protein, playing a regulatory role in maintaining heme homeostasis. nih.gov By binding excess heme, HemQ could prevent the accumulation of this potentially cytotoxic molecule. nih.gov The heme-bound form of HemQ has been observed to have low peroxidase activity, and in the presence of peroxide, the bound heme can be degraded, which may represent another layer of regulation. nih.gov

The ability of HemQ to both synthesize and bind heme suggests a dual function: a catalytic role in the heme biosynthesis pathway and a regulatory role in managing cellular heme levels. nih.gov

Structural and Phylogenetic Relationships with Chlorite Dismutases and Dye-Decolorizing Peroxidases

HemQ, or coproheme decarboxylase, is structurally related to the chlorite dismutase (Cld) superfamily. nih.govnih.gov Both HemQ and Clds share a characteristic ferredoxin-like fold. nih.gov Crystal structures reveal that HemQ proteins are typically homopentamers, with each subunit containing an N-terminal and a C-terminal domain. nih.gov The heme/coproheme binding site is located in the C-terminal domain. nih.gov

Despite the structural similarity, a key difference lies in the active site. Functional chlorite dismutases possess a catalytic arginine residue on the distal side of the heme, which is absent in HemQ. nih.gov Furthermore, HemQ lacks the hydrogen-bonding network that secures the proximal histidine ligand to the heme iron, a feature that is necessary for the release of the final product, heme b. nih.gov

Phylogenetic analyses have shown that genes encoding for HemQ are widespread among bacteria, including both monoderm (e.g., Firmicutes, Actinobacteria) and diderm (e.g., Nitrospirae) bacteria, as well as in some Archaea. nih.gov A specific sequence motif, -Y-P-M/F-X-K/R-, has been identified as characteristic of active coproheme decarboxylases. nih.gov While this motif is conserved across different clades, biochemical studies have revealed that not all phylogenetically predicted HemQ homologs are active, highlighting the limitations of predicting enzyme function based solely on sequence. nih.gov For example, the archaeal homolog from Sulfolobus solfataricus was found to be inactive. nih.gov

The relationship to dye-decolorizing peroxidases is less direct but falls within the broader context of heme-containing enzymes with oxidative capabilities.

Interaction with Other Enzymes in the Tetrapyrrole Biosynthesis Pathway

The synthesis of Fe(III) coproporphyrin III and its subsequent conversion to heme is part of a larger, intricate network of tetrapyrrole biosynthesis. frontiersin.org This pathway, known as the coproporphyrin-dependent (CPD) pathway, diverges from the more "classical" protoporphyrin-dependent (PPD) pathway at the level of coproporphyrinogen III. frontiersin.org

In the CPD pathway, the steps leading to Fe(III) coproporphyrin III involve several key enzymes:

Uroporphyrinogen III decarboxylase (HemE/UroD): This enzyme catalyzes the conversion of uroporphyrinogen III to coproporphyrinogen III, which is the last common intermediate shared with the PPD pathway. frontiersin.orgnih.gov

Coproporphyrinogen III oxidase (HemY): This enzyme oxidizes coproporphyrinogen III to coproporphyrin III. nih.gov

Coproporphyrin ferrochelatase (CpfC/HemH): This enzyme inserts a ferrous iron atom into coproporphyrin III to form Fe-coproporphyrin III (coproheme). nih.govnih.gov

The final step is the HemQ-catalyzed oxidative decarboxylation of Fe-coproporphyrin III to heme b. nih.gov

The regulation of this pathway can involve interactions between its constituent enzymes. For example, in Corynebacterium glutamicum, the transcriptional regulator HrrA has been shown to repress the transcription of several heme biosynthesis genes, including cpfC (hemH) and chdC (hemQ), in response to low iron levels. frontiersin.org When iron and heme levels are sufficient, HrrA's repressive activity is modulated. frontiersin.org This indicates a coordinated regulation of the enzymes involved in the terminal steps of the CPD pathway.

Furthermore, the intermediates of this pathway are shared with other biosynthetic routes, such as those for siroheme (B1205354) and cobalamin (vitamin B12). frontiersin.org For instance, uroporphyrinogen III is a precursor for all tetrapyrroles. researchgate.net This interconnectedness necessitates a tightly regulated flow of metabolites through the various branches of the tetrapyrrole biosynthesis network.

Structural and Spectroscopic Investigations of Fe Iii Coproporphyrin Iii Chloride

X-ray Crystallography Studies of Fe(III) Coproporphyrin III-Containing Complexes

X-ray crystallography is a pivotal technique for determining the precise atomic arrangement of molecules. In the study of Fe(III) Coproporphyrin III, it has been instrumental in understanding its interaction with enzymes, particularly coproporphyrin ferrochelatases (CpfCs), which catalyze the insertion of iron into the porphyrin macrocycle to form coproheme.

Crystallographic studies have successfully resolved the structures of coproporphyrin ferrochelatase (CpfC) from organisms like Listeria monocytogenes (LmCpfC) in various states: the apo-enzyme (ligand-free), the substrate-bound complex (LmCpfC-coproporphyrin III), and the product-bound complex (LmCpfC-coproheme). nih.govnih.gov These structures provide critical insights into the catalytic mechanism of heme biosynthesis.

Comparison of the apo-enzyme and the coproheme-bound CpfC reveals significant structural rearrangements upon binding, identifying key amino acid residues involved in securing the tetrapyrrole macrocycle and coordinating the Fe²⁺ ion. nih.gov The crystal structure of CpfC with its physiological substrate, coproporphyrin III, has unequivocally determined the catalytically-relevant binding orientation within the enzyme's active site. nih.gov This research highlights the crucial role of specific hydrogen-bonding interactions between residue side chains and the porphyrin's propionate (B1217596) groups for stabilizing the complex before iron insertion. nih.gov

Complex PDB Code Key Findings
Coproheme-bound Listeria monocytogenes CpfC6RWVRevealed structural rearrangements and amino acids involved in tetrapyrrole and Fe²⁺ binding. nih.gov
Coproporphyrin III-bound Listeria monocytogenes CpfC6SV3Determined the catalytically-relevant binding orientation of the substrate within the active site. nih.gov

The conformation of the porphyrin macrocycle is not strictly planar and can undergo significant distortion, which is a key factor in its chemical properties and biological function. nih.govnih.gov X-ray studies on CpfC-porphyrin complexes have shown that the distortion of the macrocycle is critical for the iron insertion process. nih.gov

Upon binding to the enzyme, the coproporphyrin III macrocycle undergoes a specific distortion. nih.gov The metalation mechanism involves a "saddling" deformation of the porphyrin, which is believed to facilitate the insertion of ferrous iron by exposing the lone pairs of the nitrogen atoms. nih.gov This distorted intermediate species is stabilized by the readjustment of hydrogen bonds between the coproporphyrin III propionates and the protein during catalysis. nih.gov As iron insertion proceeds to completion, this distortion lessens, and the resulting coproheme product adopts a more planar conformation within the complex. nih.gov The displacement of the iron atom relative to the plane of the porphyrin's nitrogen atoms is a characteristic feature of five-coordinate high-spin Fe(III) porphyrins. For instance, in many high-spin ferric heme structures, the iron ion is displaced by approximately 0.45 Å towards the axial ligand.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Resonance Raman and UV-Visible absorption spectroscopy, are powerful tools for probing the electronic structure, bonding, and conformational states of porphyrin complexes in solution.

Resonance Raman (RR) spectroscopy provides detailed information about the vibrational modes of the porphyrin macrocycle and has been used to study the distortion of coproporphyrin III when bound to CpfC. nih.gov This technique can be used to establish the spin state of iron porphyrin complexes and provide information about the bonding between the iron and its ligands. illinois.edu

In the study of the cpIII-LmCpfC complex, RR spectroscopy revealed that strong hydrogen bonds between polar residues in the enzyme's active site and the porphyrin's propionate groups are responsible for distorting the porphyrin ring. nih.gov This distortion is evidenced by changes in the intensity of specific out-of-plane vibrational modes (e.g., γ₆ and γ₇). nih.gov These findings confirm that macrocycle distortion is a crucial factor controlling the chemical properties of porphyrins in biological systems and is particularly relevant for the function of ferrochelatases. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy is highly sensitive to the electronic environment of the porphyrin macrocycle and is widely used to monitor ligand binding and conformational changes. nih.gov The characteristic absorption spectrum of a porphyrin consists of an intense Soret band (or B band) in the 380-500 nm region and several weaker Q bands in the 500-750 nm range. researchgate.net

The binding of coproporphyrin III to LmCpfC results in distinct shifts in its absorption spectrum. nih.gov The Soret band of the LmCpfC-coproporphyrin III complex is observed at 408 nm, with multiple Q bands at 508, 545, 560, 583, and 610 nm. nih.gov Upon the enzymatic insertion of iron and subsequent oxidation, the spectrum shifts to that of the coproheme product. nih.gov This spectral change is a clear indicator of metalation and is routinely used to monitor the enzyme's catalytic activity. The insertion of a metal ion into the porphyrin ring simplifies the Q band pattern, typically resulting in two bands often labeled α and β. researchgate.net

Species Soret Band (nm) Q Bands (nm)
Coproporphyrin III-LmCpfC Complex408508, 545, 560, 583, 610 nih.gov
Fe(III)-Tetrakis(3,4-dimethoxyphenyl) porphyrin chloride (in DMF)~426~572 chalcogen.ro

Titration experiments monitored by UV-Vis spectroscopy can be used to study the stability of Fe(III) complexes in the presence of competing chelators, providing information on their binding affinities. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Porphyrin Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in solution. For porphyrins, the unique ring current effect of the macrocycle leads to a wide dispersion of proton signals, with inner N-H protons shifted upfield (around -2 ppm) and peripheral meso protons shifted downfield (9-10 ppm). nih.gov

However, the study of Fe(III) porphyrins presents a challenge due to the paramagnetic nature of the high-spin Fe(III) center. This results in broad spectral lines and short proton relaxation times, making signal assignment difficult. nih.govrsc.org Despite these challenges, paramagnetic NMR is a valuable tool. The hyperfine-shifted resonances are highly sensitive to the electronic structure, spin state, and coordination environment of the iron center. rsc.org

Techniques such as COSY and NOESY, combined with measurements of relaxation times (T₁), are used to assign the resonances in these paramagnetic complexes. rsc.org By studying the temperature dependence of the isotropic shifts, researchers can gain insight into the electronic structure of the iron. rsc.org While detailed NMR studies specifically on Fe(III) Coproporphyrin III chloride are not extensively reported, the principles derived from studies on other paramagnetic iron porphyrins, such as chloroiron(III) tetraphenylchlorin, demonstrate the utility of NMR in elucidating the solution structure and dynamics of these important biomolecules. nih.gov

Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy for Investigating Iron Coordination and Electronic Spin States

Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are powerful techniques for probing the electronic structure and coordination environment of the iron center in this compound. These methods provide detailed insights into the oxidation state, spin state, and the nature of the ligands bound to the iron ion.

EPR spectroscopy is particularly sensitive to paramagnetic species, such as the Fe(III) ion, which typically possesses one or more unpaired electrons. For Fe(III) porphyrins, the EPR spectrum is highly dependent on the electronic spin state of the iron. High-spin (S = 5/2) Fe(III) complexes, which are common for five-coordinate species like this compound with an axial chloride ligand, typically exhibit a characteristic signal around g ≈ 6. This signal arises from the lowest-energy Kramers doublet (mₛ = ±1/2) and is indicative of a significant zero-field splitting. A smaller signal may also be observed near g ≈ 2. In contrast, low-spin (S = 1/2) Fe(III) porphyrins, usually six-coordinate, show sharper signals in the g = 1.5-3.0 range. nih.govnih.gov The precise g-values and the shape of the spectrum can provide information about the symmetry of the iron's coordination environment.

Mössbauer spectroscopy, specifically using the ⁵⁷Fe isotope, is a nuclear technique that provides information on the local chemical environment of the iron nucleus. nih.govnih.gov Key parameters obtained from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov The isomer shift is sensitive to the s-electron density at the nucleus and is indicative of the iron's oxidation and spin state. The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the coordination geometry. researchgate.neticm.edu.pl For high-spin Fe(III) porphyrin chlorides, the isomer shift is typically in the range of 0.3-0.5 mm/s, while the quadrupole splitting is relatively small, reflecting a fairly symmetric electronic environment. researchgate.neticm.edu.pl The combination of EPR and Mössbauer data allows for a comprehensive characterization of the electronic and geometric structure of the Fe(III) center in Coproporphyrin III chloride.

Table 1: Typical Spectroscopic Parameters for High-Spin Fe(III) Porphyrin Chlorides.
Spectroscopic TechniqueParameterTypical ValueInformation Gained
EPR Spectroscopyg-valuesg ≈ 6, g ≈ 2Confirms high-spin (S = 5/2) state; provides insight into electronic symmetry.
Mössbauer SpectroscopyIsomer Shift (δ)0.3 - 0.5 mm/sConfirms Fe(III) oxidation state and high-spin configuration. researchgate.neticm.edu.pl
Quadrupole Splitting (ΔE_Q)0.4 - 1.2 mm/sReflects the symmetry of the iron coordination sphere. researchgate.neticm.edu.pl

Computational and Molecular Modeling Approaches

Quantum Mechanical/Molecular Mechanics (QM/MM) Simulations of Metalation Mechanisms

The insertion of iron into the coproporphyrin III macrocycle is a crucial step in its biosynthesis, a process often catalyzed by the enzyme ferrochelatase. Understanding this metalation mechanism at an atomic level is challenging through experimental means alone. Combined Quantum Mechanical/Molecular Mechanics (QM/MM) simulations have emerged as a powerful computational tool to elucidate the intricate details of this reaction. nih.govresearchgate.netnih.gov

In the QM/MM approach, the chemically active region—comprising the porphyrin core, the iron ion, and key amino acid side chains of the enzyme—is treated with a high level of theory, typically density functional theory (DFT). acs.org This allows for an accurate description of bond-making and bond-breaking events. The remainder of the protein and the surrounding solvent are modeled using classical molecular mechanics (MM) force fields, making the simulation of such a large system computationally feasible. nih.gov

QM/MM studies on analogous systems, such as the insertion of Fe²⁺ into protoporphyrin IX by ferrochelatase, have revealed a multi-step mechanism. nih.govresearchgate.net These simulations show that the enzyme plays a critical role in distorting the porphyrin ring out of its planar conformation. researchgate.net This distortion, often a "saddling" or "ruffling," facilitates the approach of the metal ion and lowers the energy barrier for insertion. The calculations can map the entire reaction pathway, identifying transition states and key intermediates. For instance, the rate-determining step has been identified as the cleavage of a bond between the iron ion and a coordinating enzyme residue, which occurs concurrently with the formation of the first Fe-N (porphyrin) bond. nih.gov The energy barrier for this step has been calculated to be around 51-57 kJ/mol. nih.govresearchgate.net

Table 2: Key Findings from QM/MM Simulations of Porphyrin Metalation by Ferrochelatase.
FindingDescriptionSignificance
Porphyrin DistortionThe enzyme induces a non-planar conformation (saddling/ruffling) in the porphyrin macrocycle.Lowers the activation energy for metal insertion by making the pyrrole (B145914) nitrogens more accessible. researchgate.net
Stepwise Ligand DisplacementThe incoming iron ion sequentially displaces its existing ligands (e.g., water, amino acid residues) as it coordinates to the porphyrin nitrogens.Reveals the detailed sequence of events during the metalation process. nih.gov
Proton TransferTwo protons from the porphyrin's central nitrogen atoms are transferred to nearby basic residues in the enzyme's active site.Essential for the formation of stable Fe-N bonds. nih.gov
Energy Barrier CalculationThe rate-determining step involves the formation of the first Fe-N bond with an energy barrier of ~57 kJ/mol. nih.govProvides a quantitative measure of the reaction kinetics.

Molecular Dynamics Simulations of Enzyme-Porphyrin Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a powerful lens to examine the dynamic behavior of this compound, both in isolation and when interacting with enzymes. These simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. researchgate.net

When studying enzyme-porphyrin interactions, MD simulations can illuminate how an enzyme, such as coproheme decarboxylase, recognizes and binds its coproheme substrate. nih.gov Simulations can track the conformational changes in both the porphyrin and the protein upon binding. For example, studies have shown that flexible loops within an enzyme's active site can move to accommodate the porphyrin and form crucial hydrogen bonds and other non-covalent interactions with its propionate side chains. nih.gov These interactions are vital for orienting and stabilizing the substrate in the correct position for catalysis. nih.gov By calculating the binding free energy between the porphyrin and the enzyme, MD simulations can also provide a quantitative measure of the binding affinity. mdpi.com

Furthermore, MD simulations are instrumental in exploring the intrinsic conformational dynamics of the porphyrin macrocycle itself. Porphyrins are not perfectly rigid structures; they can undergo several low-energy distortions from planarity, commonly referred to as saddling, ruffling, doming, and waving. researchgate.net MD simulations can capture the transitions between these conformational substates and determine their relative populations at physiological temperatures. The specific metal center and the axial ligands, such as the chloride in this compound, significantly influence these dynamics. Understanding this conformational landscape is crucial, as the specific shape of the porphyrin can affect its reactivity and its interactions with proteins.

Table 3: Applications of Molecular Dynamics Simulations in Porphyrin Research.
Application AreaInformation ObtainedExample
Enzyme-Substrate BindingBinding poses, key interacting residues, conformational changes upon binding, binding free energies. nih.govmdpi.comSimulating the interaction of coproheme with coproheme decarboxylase to identify key stabilizing hydrogen bonds. nih.gov
Conformational AnalysisIdentification of dominant distortion modes (saddling, ruffling, etc.), dynamics of ring flexibility. researchgate.netCharacterizing the flexibility of the Fe(III) Coproporphyrin III macrocycle in aqueous solution.
Ligand DynamicsStability and orientation of axial ligands (e.g., chloride), ligand entry and exit pathways.Investigating the stability of the Fe-Cl bond and potential ligand exchange events.
Solvent InteractionsStructure of the surrounding water molecules, hydrogen bonding patterns with propionate side chains.Analyzing the hydration shell around the hydrophilic propionate groups of Fe(III) Coproporphyrin III.

Role of Fe Iii Coproporphyrin Iii Chloride in Microbial Physiology and Inter Species Interactions

Contribution to Heme Homeostasis and Metabolism in Prokaryotic Organisms

Fe(III) Coproporphyrin III chloride, also known as coproheme, is a key intermediate in the coproporphyrin-dependent (CPD) pathway of heme biosynthesis, which is predominantly found in Gram-positive bacteria. frontiersin.orgnih.govasm.org This pathway is distinct from the protoporphyrin-dependent (PPD) pathway utilized by Gram-negative bacteria and eukaryotes. frontiersin.orgnih.gov

The synthesis of heme is essential for most bacteria as it serves as a crucial cofactor for a wide range of proteins involved in fundamental cellular processes. nih.govnih.gov These include respiration, detoxification of reactive oxygen species, and gas sensing. frontiersin.orgnih.gov The CPD pathway diverges from the PPD pathway after the formation of coproporphyrinogen III. frontiersin.orgnih.govnih.gov In the CPD pathway, coproporphyrinogen III is oxidized to coproporphyrin III. Subsequently, ferrous iron is inserted into the coproporphyrin III molecule by the enzyme coproporphyrin ferrochelatase to form coproheme (Fe(III) Coproporphyrin III). frontiersin.orgnih.gov The final step involves the decarboxylation of coproheme to yield heme b (protoheme IX). nih.govasm.org

Table 1: Key Steps in the Coproporphyrin-Dependent Heme Biosynthesis Pathway

StepPrecursorEnzymeProductOrganism Type
Oxidation Coproporphyrinogen IIICoproporphyrinogen oxidase (HemY)Coproporphyrin IIIGram-positive bacteria
Iron Insertion Coproporphyrin IIICoproporphyrin ferrochelatase (CpfC/HemH)Fe(III) Coproporphyrin III (Coproheme)Gram-positive bacteria
Decarboxylation Fe(III) Coproporphyrin III (Coproheme)Coproheme decarboxylase (HemQ)Heme b (Protoheme IX)Gram-positive bacteria

Function as a Signaling Molecule in Bacterial Aggregation and Biofilm Formation

Beyond its intracellular metabolic role, this compound, or more specifically its precursor coproporphyrin III, acts as an important extracellular signaling molecule that influences the behavior of other bacteria. A notable example of this is the interaction between Propionibacterium species, common inhabitants of human skin and nostrils, and the opportunistic pathogen Staphylococcus aureus. nih.govnih.govasm.org

Propionibacterium spp. are known to excrete significant amounts of coproporphyrin III into their environment. nih.govasm.orgasm.org Studies have demonstrated that this secreted coproporphyrin III can induce the aggregation and biofilm formation of S. aureus. nih.govnih.govasm.org This response is dependent on several factors, including the concentration of coproporphyrin III, the growth phase of the bacteria, and the pH of the surrounding environment. nih.govnih.govasm.org Specifically, the aggregation of S. aureus is more pronounced during the early stationary phase of growth and at a lower pH, typically between 4 and 6. nih.govasm.org

The formation of biofilms is a critical aspect of bacterial survival and pathogenesis, providing protection from the host immune system and antibiotics. mdpi.com The ability of coproporphyrin III to trigger biofilm development in S. aureus highlights a significant mechanism of interspecies communication within the human microbiota. nih.govasm.org This interaction is mediated by the staphylococcal accessory regulator A (SarA), a key global regulator of biofilm formation in S. aureus. nih.govkzoo.edu The induction of biofilms by a molecule produced by a commensal bacterium suggests a complex ecological relationship where one organism can directly influence the virulence potential of another. nih.govnih.gov

Table 2: Factors Influencing S. aureus Aggregation and Biofilm Formation by Coproporphyrin III

FactorObservationReference
Coproporphyrin III Dose Aggregation is dose-dependent. nih.govnih.govasm.org
Growth Phase Occurs during early stationary-phase growth. nih.govasm.orgasm.org
pH A low pH (~4 to 6) is necessary but not sufficient. nih.govasm.orgasm.org
Genetic Regulator In S. aureus strain UAMS-1, biofilm stimulation depends on sarA. nih.govkzoo.edu

Interplay with Fungal Communities

The influence of coproporphyrin III extends beyond bacteria-bacteria interactions to encompass complex relationships with fungal communities. A prominent example is observed in the microbial communities of cheese rinds, specifically the interaction between the bacterium Glutamicibacter arilaitensis and various fungi, including those of the genus Penicillium. nih.govnih.govresearchgate.net

Research has shown that the production of coproporphyrin III by G. arilaitensis is significantly upregulated in the presence of these fungi. nih.govnih.govresearchgate.net This upregulation is visually apparent as a pink pigmentation in the bacterial colonies when co-cultured with the fungus. nih.gov Further investigation has revealed that the produced coproporphyrin III preferentially binds to zinc, forming a zinc coproporphyrin III complex. nih.govnih.gov

This interaction suggests a competitive environment where the bacterium and fungus vie for essential trace metals like zinc and iron. nih.gov The increased production of coproporphyrin III by G. arilaitensis may be a strategy to sequester these vital nutrients, thereby inhibiting the growth of the competing fungus. nih.govasm.org This finding highlights the role of coproporphyrin III not just as a metabolic intermediate but as a key player in mediating inter-kingdom interactions and shaping the structure of microbial communities in specific ecological niches. nih.govnih.govasm.org

Significance in Bacterial Pathogenesis and Virulence through Heme Biosynthesis

The ability of pathogenic bacteria to synthesize or acquire heme is intrinsically linked to their virulence. For many Gram-positive pathogens, the coproporphyrin-dependent pathway, and therefore the production of this compound, is the primary route for endogenous heme production. nih.gov Heme is essential for the function of various virulence factors, including catalases that protect against oxidative stress from the host immune response and cytochromes required for respiration in different host environments. frontiersin.org

By controlling the synthesis of this vital cofactor, bacteria can adapt to the challenging conditions within a host and successfully establish an infection. The enzymes of the CPD pathway, being unique to these bacteria and absent in their hosts, present potential targets for the development of novel antimicrobial therapies. frontiersin.org Disrupting the synthesis of coproheme and subsequently heme could severely impair the pathogen's ability to survive and cause disease.

Metabolic Flux Control and Regulation of Tetrapyrrole Production in Engineered Microbial Systems

The intricate pathways of tetrapyrrole biosynthesis, including the branch leading to this compound, are of significant interest in the field of metabolic engineering. Tetrapyrroles, a class of compounds that includes hemes, chlorophylls, and vitamin B12, have a wide range of applications in medicine and biotechnology. asm.orgnih.gov

By understanding and manipulating the regulatory networks that control the flow of metabolites through these pathways, scientists can engineer microorganisms, such as Escherichia coli, to overproduce specific tetrapyrrole compounds. mdpi.com For instance, by modulating the expression of key enzymes in the heme biosynthetic pathway, it is possible to redirect the metabolic flux towards the accumulation of intermediates like coproporphyrin III. mdpi.com

This control over tetrapyrrole production is crucial for the development of microbial cell factories capable of sustainably producing valuable compounds. The study of the regulatory mechanisms governing the synthesis of this compound and other related molecules provides the fundamental knowledge required for the rational design of these engineered systems. mdpi.com

Advanced Research Methodologies for the Study of Fe Iii Coproporphyrin Iii Chloride

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS/MS) for Porphyrin Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone technique for the detailed analysis of porphyrins, including coproporphyrin III, the precursor to Fe(III) coproporphyrin III chloride. This powerful combination allows for the separation, identification, and quantification of various porphyrin species within complex biological samples. nih.govajol.info

The chromatographic separation, often performed on a C18 column, resolves different porphyrin isomers and other related molecules based on their physicochemical properties. ajol.info The subsequent detection by MS/MS provides a high degree of sensitivity and specificity. In this process, the precursor ion corresponding to the mass of the target porphyrin, such as coproporphyrin III (m/z 655), is selected and fragmented to produce characteristic product ions (e.g., m/z 537 & 523 for coproporphyrin III). researchgate.net This multiple reaction monitoring (MRM) approach enables precise quantification even at low concentrations. nih.gov

Ultra-high performance liquid chromatography (uHPLC) offers the advantage of significantly reduced run times compared to traditional HPLC, enhancing throughput for large-scale studies. nih.gov The use of electrospray ionization (ESI) is a common method for generating ions from the porphyrin molecules for mass analysis. nih.govnih.gov

Researchers have successfully applied HPLC-MS/MS to quantify porphyrins in various matrices, including bacterial cells and liver extracts. nih.govnih.gov This methodology is crucial for understanding the metabolic pathways leading to the production of coproporphyrin III and for diagnosing disorders related to heme biosynthesis. ajol.info

Table 1: HPLC-MS/MS Parameters for Coproporphyrin III Analysis

ParameterValue/DescriptionSource
LC Column Inertsil ODS-2 C18, 150mm × 2.1 mm ajol.info
Mobile Phase Ternary gradient of 20mM Ammonium acetate (B1210297) buffer, acetonitrile, and methanol ajol.info
Flow Rate 0.25 ml/min ajol.info
Mass Spectrometry Triple quadrupole with electrospray ionization (ESI) ajol.infonih.gov
Ionization Mode Positive nih.gov
MRM Transition (Coproporphyrin III) m/z 655.4 → m/z 596.3 nih.gov

Rational Strain Engineering and Bioprocessing Strategies for Enhanced Production of Coproporphyrin III and Coproheme

The microbial production of coproporphyrin III and its iron-chelated form, coproheme (Fe(III) coproporphyrin III), has been a significant focus of metabolic engineering research. Rational strain engineering, which involves the targeted genetic modification of microorganisms, has proven to be a powerful approach to enhance yields. mdpi.comfrontiersin.org

A key strategy involves the heterologous expression of the Shemin/C4 pathway in host organisms like Escherichia coli. mdpi.com This is often coupled with the overexpression of critical pathway genes such as hemA, hemB, hemD, and hemE to direct metabolic flux towards porphyrin biosynthesis. mdpi.com The use of strong, inducible promoters allows for precise control over the expression of these genes. mdpi.com

Furthermore, engineering the host's central metabolism to increase the intracellular pool of precursors like succinyl-CoA can significantly boost production. mdpi.com Another innovative approach is the compartmentalization of parts of the biosynthetic pathway within mitochondria in eukaryotic hosts like Saccharomyces cerevisiae. This strategy has been shown to synergistically increase coproporphyrin III titers. nih.gov

Bioprocessing strategies also play a vital role. Fed-batch fermentation in bioreactors allows for higher cell densities and prolonged production, leading to substantially increased titers of coproporphyrin III. nih.gov Additionally, managing oxidative stress through the overexpression of antioxidant genes or the supplementation of antioxidants like ascorbic acid can improve cell growth and redirect carbon flux towards the desired porphyrin products. nih.govnih.gov

Table 2: Engineered Strains for Enhanced Coproporphyrin III Production

Engineered Strain/ModificationHost OrganismKey Engineering StrategyResulting TiterSource
Cytoplasmic and mitochondrial engineeringSaccharomyces cerevisiaeOverexpression of pathway genes, mitochondrial compartmentalization, and antioxidant pathway augmentation.402.8 ± 9.3 mg/L nih.gov
Heterologous Shemin/C4 pathwayEscherichia coliOverexpression of hemA/B/D/E/Y genes with strong promoters.up to 353 mg/L mdpi.com
Antioxidant gene overexpressionEscherichia coliOverexpression of sodA to reduce reactive oxygen species.1.56 g/L (total porphyrins) nih.gov

Site-Directed Mutagenesis and Gene Knockout Studies for Enzyme-Porphyrin Interaction Analysis

Site-directed mutagenesis and gene knockout techniques are indispensable tools for dissecting the intricate interactions between enzymes and porphyrins in the heme biosynthetic pathway. nih.govaau.dknih.govresearchgate.net These methods allow researchers to probe the function of specific amino acid residues and entire genes, providing insights into their roles in catalysis, substrate binding, and regulation.

Site-directed mutagenesis involves the targeted alteration of the DNA sequence of a gene to produce a protein with a specific amino acid substitution. springernature.com This technique has been used to investigate the importance of conserved amino acids in enzymes like GUN4, which is involved in chlorophyll (B73375) and heme biosynthesis. frontiersin.org By mutating residues crucial for porphyrin binding, researchers can assess the impact on enzyme stability and function both in vitro and in vivo. frontiersin.org

Gene knockout studies, often employing technologies like CRISPR/Cas9, involve the complete inactivation of a specific gene. nih.gov This approach helps to elucidate the essentiality of a particular gene for a metabolic pathway or for cell survival under specific conditions. nih.gov For instance, analyzing the effects of knocking out genes in the heme biosynthetic pathway in cancer cells has revealed dependencies that could be exploited for therapeutic purposes. nih.gov

In the context of this compound, these techniques are crucial for understanding the enzymes that produce its precursor, coproporphyrinogen III, and the subsequent enzymes that would act upon it. For example, studying mutations in coproporphyrinogen oxidase (CPOX) can reveal how specific changes affect the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. researchgate.net

Table 3: Examples of Site-Directed Mutagenesis and Gene Knockout Studies in Porphyrin Biosynthesis

Study TypeTarget Gene/ProteinOrganism/SystemKey FindingSource
Site-Directed Mutagenesis GUN4Arabidopsis thalianaIdentified amino acids F191 and R211 as crucial for porphyrin-binding and the stimulation of magnesium chelatase. frontiersin.org
Gene Knockout (CRISPR/Cas9) Heme biosynthetic pathway genesHuman lung cancer cell linesRevealed that a partially functional heme biosynthetic pathway is required for cancer cell survival. nih.gov
Complementation of Knockout Mutant gun4-2 knockout mutantArabidopsis thalianaShowed that expressing GUN4 variants with altered porphyrin-binding affinity had divergent effects on the tetrapyrrole biosynthesis pathway. frontiersin.org

In vitro Enzymatic Conversion and Titration Experiments

In vitro enzymatic conversion assays and titration experiments are fundamental biochemical techniques used to characterize the activity and properties of enzymes involved in the biosynthesis of this compound and related compounds. nih.gov These experiments allow for the detailed study of enzyme kinetics, substrate specificity, and the role of cofactors in a controlled environment.

In vitro enzymatic conversion assays typically involve incubating a purified enzyme with its substrate and monitoring the formation of the product over time. For example, the conversion of coproporphyrinogen III to coproporphyrin III can be studied by incubating the substrate with an oxygen-independent coproporphyrinogen III oxidase (CgoN) and analyzing the products. frontiersin.org Such assays are essential for confirming the function of newly discovered enzymes and for understanding their catalytic mechanisms. frontiersin.org

Titration experiments are often used to study the binding of metal ions, such as Fe(III), to porphyrins. researchgate.net By systematically adding a solution of the metal ion to a solution of the porphyrin and monitoring changes in spectroscopic properties (e.g., fluorescence), the stoichiometry and affinity of the binding interaction can be determined. researchgate.net This is directly relevant to understanding the formation of this compound from coproporphyrin III and an iron source.

These in vitro methods provide a reductionist approach that complements the more complex cellular studies, allowing for a detailed mechanistic understanding of the individual steps in the biosynthesis and metallation of porphyrins.

Comparative Biochemistry and Broader Context of Iron Porphyrins

Structural and Functional Distinctions from Other Metalloporphyrins

Fe(III) Coproporphyrin III chloride, also known as coproheme, is a critical intermediate in a specific pathway of heme biosynthesis, distinguishing it from the more universally known Fe(III) Protoporphyrin IX, or hemin. The biosynthesis of heme, the prosthetic group essential for a vast array of biological functions including oxygen transport and electron transfer, primarily occurs via two distinct pathways: the Protoporphyrin-Dependent (PPD) pathway and the Coproporphyrin-Dependent (CPD) pathway. frontiersin.orgnih.gov

The PPD pathway is the canonical route found predominantly in eukaryotes and diderm (Gram-negative) bacteria. nih.govnih.gov In this pathway, the enzyme coproporphyrinogen III oxidase modifies two of the four propionic acid side chains of coproporphyrinogen III into vinyl groups, forming protoporphyrinogen (B1215707) IX. frontierspecialtychemicals.com This is subsequently oxidized to protoporphyrin IX. The final step involves the insertion of a ferrous ion (Fe²⁺) into the protoporphyrin IX macrocycle, a reaction catalyzed by the enzyme protoporphyrin ferrochelatase (PpfC), to yield heme b (protoheme). nih.govfrontierspecialtychemicals.com

Conversely, the CPD pathway, discovered more recently, is utilized by monoderm (Gram-positive) bacteria, including notable pathogens. frontiersin.orgnih.gov This pathway diverges at the coproporphyrinogen III intermediate. Here, coproporphyrinogen III is first oxidized to coproporphyrin III. The key differentiating step is the insertion of ferrous iron into the coproporphyrin III macrocycle by the enzyme coproporphyrin ferrochelatase (CpfC), forming Fe(II) Coproporphyrin III. nih.govnih.gov This product is then oxidatively decarboxylated by coproheme decarboxylase to form heme b. nih.gov

The fundamental distinction lies in the substrate for the ferrochelatase enzyme. In the CPD pathway, the enzyme CpfC acts on coproporphyrin III, which possesses four propionate (B1217596) side chains. In the PPD pathway, PpfC utilizes protoporphyrin IX, which has two propionate and two vinyl groups. nih.gov This difference in substrate specificity underscores a significant divergence in the final stages of heme synthesis among different domains of life.

Table 1: Comparison of Protoporphyrin-Dependent and Coproporphyrin-Dependent Heme Biosynthesis Pathways

FeatureProtoporphyrin-Dependent (PPD) PathwayCoproporphyrin-Dependent (CPD) Pathway
Organisms Eukaryotes, Diderm BacteriaMonoderm Bacteria
Key Intermediate Protoporphyrin IXCoproporphyrin III
Ferrochelatase Enzyme Protoporphyrin Ferrochelatase (PpfC)Coproporphyrin Ferrochelatase (CpfC)
Substrate for Iron Insertion Protoporphyrin IXCoproporphyrin III
Final Step before Heme b Iron insertion into Protoporphyrin IXDecarboxylation of Fe-Coproporphyrin III
Side Chains of Substrate 2 Propionate, 2 Vinyl4 Propionate

The numerical designation in porphyrin nomenclature, such as in coproporphyrin III and coproporphyrin I, refers to the specific arrangement of substituent side chains around the porphyrin macrocycle. These isomers, while structurally similar, have profoundly different biological relevance.

The divergence between type I and type III isomers originates early in the heme synthesis pathway at the formation of uroporphyrinogen. The linear tetrapyrrole precursor, hydroxymethylbilane (B3061235), is cyclized to form uroporphyrinogen III by the enzyme uroporphyrinogen III synthase. frontierspecialtychemicals.com This enzyme uniquely inverts one of the four pyrrole (B145914) rings (the D ring) before catalyzing the macrocyclization. This inversion results in an asymmetric arrangement of the acetic acid and propionic acid side chains. All subsequent intermediates in the biosynthesis of vital molecules like heme and chlorophyll (B73375), including coproporphyrinogen III and protoporphyrin IX, are type III isomers. researchgate.net

In the absence of uroporphyrinogen III synthase, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I, which has a perfectly symmetrical arrangement of its side chains. frontierspecialtychemicals.com This leads to the formation of coproporphyrinogen I and subsequently coproporphyrin I.

The key structural difference between coproporphyrin I and coproporphyrin III lies in the substituent pattern on the final pyrrole ring.

Coproporphyrin I has a symmetric sequence of methyl (M) and propionate (P) groups: MP-MP-MP-MP.

Coproporphyrin III has an asymmetric sequence due to the enzymatic inversion: MP-MP-MP-PM. researchgate.net

Because the enzymes of the heme biosynthetic pathway are stereospecific, only the type III isomers can be processed to form protoporphyrin IX and ultimately heme. Coproporphyrin I is a metabolic dead-end and its accumulation is a hallmark of certain genetic disorders known as porphyrias. Therefore, Fe(III) Coproporphyrin III is a functional biological intermediate, whereas Fe(III) Coproporphyrin I is a non-functional byproduct.

Table 2: Structural Comparison of Coproporphyrin Isomers

IsomerSubstituent Arrangement (Methyl/Propionate)Biological Role
Coproporphyrin I Symmetrical (MP-MP-MP-MP)Metabolic byproduct; accumulates in porphyrias
Coproporphyrin III Asymmetrical (MP-MP-MP-PM)Essential intermediate in heme biosynthesis

Evolutionary Trajectories of Iron-Chelating Porphyrins in Microbial Metabolism

The evolutionary history of iron-chelating porphyrins is deeply intertwined with the evolution of metabolism itself. Porphyrins are ancient molecules, believed to have been present in the metabolic machinery of organisms preceding the divergence of prokaryotes and eukaryotes. mdpi.com This hypothesis is supported by the universal use of 5-aminolevulinic acid as the initial precursor and uroporphyrin as a common intermediate in all known biological tetrapyrrole synthesis pathways. mdpi.com

The earliest life forms on Earth were anaerobic prokaryotes, likely inhabiting an iron-rich environment. mdpi.com It is hypothesized that primitive energy transfer mechanisms utilized inorganic cofactors like iron-sulfur (Fe-S) clusters, which could have formed spontaneously under the reducing conditions of the Archean oceans. mdpi.com The eventual integration of porphyrin macrocycles, which are highly stable and versatile chelators, into biological systems represented a major evolutionary leap. The complexation of iron into a porphyrin ring created heme, a cofactor with redox potentials and catalytic capabilities far exceeding those of simple iron ions or Fe-S clusters.

Current evidence points to the existence of at least three distinct de novo heme biosynthesis pathways, suggesting a complex evolutionary trajectory. The most ancient route is believed to be the siroheme-dependent pathway, found today in some archaea and sulfate-reducing bacteria. frontiersin.org The coproporphyrin-dependent (CPD) pathway likely evolved from this ancient pathway, followed by the protoporphyrin-dependent (PPD) pathway. frontiersin.org The existence of these multiple pathways highlights an evolutionary diversification in how different microbes manage the crucial task of iron chelation and heme synthesis. This diversification allowed microbes to adapt to various ecological niches and metabolic strategies, from anaerobic respiration using heme-containing cytochromes to mechanisms for acquiring host iron during infection. nih.gov The development of sophisticated iron acquisition systems, including the synthesis and utilization of porphyrins, was a critical step in the evolution of complex metabolic processes like aerobic respiration and in the co-evolution of pathogenic microbes and their hosts. mdpi.comnih.gov

Research on Biomimetic Catalysis and Electron Transfer Properties of Iron Porphyrins

Iron porphyrins, including Fe(III) Coproporphyrin III and its synthetic analogues, are subjects of intense research due to their remarkable catalytic and electronic properties, which mimic the active sites of heme enzymes. researchgate.net This field of biomimetic catalysis seeks to develop synthetic catalysts that replicate the efficiency and selectivity of enzymes like cytochrome P450 and peroxidases. nih.govmdpi.com Synthetic iron porphyrins have proven to be effective catalysts for a wide range of oxidation reactions, including the hydroxylation of alkanes and the epoxidation of olefins. nih.gov

Research has demonstrated that the reactivity of these biomimetic catalysts can be finely tuned by modifying the electronic nature of the porphyrin ligand. nih.gov Introducing electron-withdrawing substituents onto the porphyrin ring, for example, makes the iron center more electron-deficient, thereby creating a more powerful oxidizing agent. nih.gov This principle is leveraged in the design of robust catalysts for chemical synthesis. Furthermore, novel materials such as metal-organic frameworks (MOFs) have been constructed using iron porphyrins as building blocks. usf.eduacs.org These porous materials exhibit significant peroxidase activity and offer advantages like enhanced stability and reusability compared to their natural enzyme counterparts. nih.gov

The electron transfer properties of iron porphyrins are fundamental to their biological and catalytic functions. Redox reactions can be centered either on the iron metal or on the delocalized π-system of the porphyrin macrocycle itself. researchgate.net This dual nature allows the porphyrin to act as an "electron buffer" or reservoir, facilitating multi-electron transformations. acs.org This property is critical in electrocatalysis, where iron porphyrins have emerged as potent catalysts for important reactions such as the oxygen reduction reaction (ORR) in fuel cells and the electrochemical reduction of carbon dioxide. acs.orgkaist.ac.krresearchgate.net Studies on the electronic structure of reduced iron porphyrins, the proposed active species in CO₂ reduction, reveal that the added electrons often reside in ligand-centered orbitals rather than on the iron atom. acs.org This delocalization onto the conjugated macrocycle minimizes the structural reorganization required during electron transfer, lowering the energetic barrier for catalysis. acs.org Understanding these intricate electron transfer mechanisms is key to designing next-generation catalysts for clean energy and sustainable chemistry.

Future Directions in Fe Iii Coproporphyrin Iii Chloride Research

Elucidating Unresolved Mechanistic Questions in Coproporphyrin Ferrochelatase and Coproheme Decarboxylase

The enzymes coproporphyrin ferrochelatase (CpfC) and coproheme decarboxylase (ChdC) are central to the CPD pathway, yet the fine details of their catalytic mechanisms are still being unraveled.

Porphyrin Distortion: Understanding the precise nature and functional significance of the distortion of the coproporphyrin III macrocycle upon binding to CpfC is crucial. nih.govnih.govunifi.it Spectroscopic and crystallographic studies on wild-type and variant enzymes will be essential to delineate how the enzyme manipulates the substrate to facilitate iron insertion. nih.govnih.govunifi.it

Iron Chaperones and Transfer: The mechanism of how ferrous iron is delivered to the active site of CpfC is a significant gap in our knowledge. Identifying and characterizing the protein partners involved in iron trafficking to CpfC will be a key area of investigation. boku.ac.at

Role of Key Residues: While some active site residues have been identified, a comprehensive understanding of their specific roles in substrate binding, catalysis, and product release is still needed. nih.govunimore.it Site-directed mutagenesis studies coupled with detailed kinetic and spectroscopic analysis will continue to be invaluable. nih.govunimore.itwhiterose.ac.uk

Coproheme Decarboxylase (ChdC): This enzyme catalyzes the sequential decarboxylation of the propionate (B1217596) groups at positions 2 and 4 of coproheme to form heme b. nih.govnih.govnih.gov Key unresolved questions include:

The Reorientation Mechanism: A major point of investigation is how the intermediate, harderoheme (monovinyl, monopropionate deuteroheme), reorients within the active site to present the second propionate group for decarboxylation. nih.govnih.govmdpi.com Computational studies suggest a rotation mechanism is more favorable than a release-rebinding mechanism. nih.govnih.gov Further experimental validation of this rotation is needed.

The Role of Hydrogen Peroxide: While hydrogen peroxide is known to be the oxidant, the precise mechanism of its activation and the formation of the reactive intermediate, possibly a compound I species, requires further experimental evidence. nih.govresearchgate.net

Stereospecificity: Understanding the structural basis for the enzyme's strict specificity for the propionates at positions 2 and 4, while leaving those at positions 6 and 7 untouched, is a fascinating puzzle. mdpi.com Attempts to engineer the enzyme to alter this stereospecificity have so far been unsuccessful but provide valuable insights. frontiersin.org

Development of Novel Antimicrobial Strategies Targeting Unique Enzymes in the CPD Pathway

The CPD pathway is predominantly found in monoderm (Gram-positive) bacteria, many of which are significant pathogens. nih.govnih.gov The absence of this pathway in humans makes its enzymes attractive targets for the development of new antibiotics. unimore.itwhiterose.ac.uk

Targeting CpfC and ChdC: The unique substrates and mechanisms of CpfC and ChdC make them prime candidates for the design of specific inhibitors. nih.govnih.govmdpi.comnih.govacs.org

Narrow-Spectrum Agents: Developing inhibitors that are highly selective for the bacterial enzymes over any human counterparts is a key goal. nih.gov This would minimize side effects and the impact on the host's microbiome.

Combination Therapies: Exploring the synergistic effects of targeting the CPD pathway in combination with other antimicrobial agents could be a powerful strategy to combat multidrug-resistant bacteria. nih.gov

Expanding Understanding of Porphyrin-Mediated Signaling and Regulation within Microbial Ecosystems

Porphyrins and their precursors are not just metabolic intermediates; they can also act as signaling molecules within and between microbial species. nih.govpreprints.org

Interspecies Communication: Coproporphyrin III has been implicated as a chemical signal in interspecies communication. nih.gov Further research is needed to identify the receptors and downstream signaling pathways involved in these interactions.

Regulation of Gene Expression: Understanding how intracellular levels of porphyrins like coproporphyrin III regulate the expression of genes involved in the CPD pathway and other cellular processes is an important area for future investigation.

Role in Biofilm Formation and Virulence: The production of porphyrins has been linked to biofilm formation and virulence in some pathogenic bacteria. biorxiv.orgnih.gov Elucidating the role of the CPD pathway in these processes could reveal new targets for anti-virulence therapies.

Advancements in Computational and Structural Biology for Atomic-Level Insights

Continued advancements in computational and structural biology techniques will be indispensable for addressing many of the outstanding questions in Fe(III) coproporphyrin III chloride research.

Q & A

Q. What spectroscopic methods are recommended for characterizing Fe(III) Coproporphyrin III chloride, and how are they applied?

UV-Vis spectroscopy is critical due to the compound’s strong absorbance in the Soret band (~390 nm) and Q-bands (500–600 nm). Extinction coefficients (e.g., ε548 = 16,800 M⁻¹cm⁻¹ in 0.1 M HCl) enable quantification . For structural analysis, X-ray crystallography or NMR can resolve coordination geometry and ligand interactions, as demonstrated in studies of fluorinated porphyrin analogs .

Q. How can researchers validate the purity of this compound in synthetic batches?

High-performance liquid chromatography (HPLC) with UV detection is standard. Compare retention times and spectral profiles against commercial standards (>95% purity, as per Frontier Specialty Chemicals). Mass spectrometry (MS) confirms molecular weight (e.g., ~741 g/mol for Fe(III) Coproporphyrin I chloride) .

Q. What protocols are used to quantify this compound in biological matrices?

Acid extraction (0.1 M HCl) followed by UV-Vis measurement at 548 nm is common. For complex samples (e.g., urine or biofilm supernatants), normalize results to creatinine levels to account for matrix variability .

Advanced Research Questions

Q. How can discrepancies in this compound’s spectral data across studies be resolved?

Variations in extinction coefficients (e.g., solvent-dependent ε values) require calibration under standardized conditions. For instance, ε385 = 58,400 M⁻¹cm⁻¹ in NaOH applies to hemin chloride but not Fe(III) Coproporphyrin III . Cross-validate using multiple techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) for iron content .

Q. What experimental strategies optimize this compound’s catalytic activity in artificial metalloenzymes?

Modify the porphyrin periphery with peptide ligands to enhance substrate binding. For example, attaching fifteen-residue peptides to Fe(III) coproporphyrin improved hydroxylase activity (kcat = 0.02 min⁻¹) compared to unmodified analogs . Use stopped-flow kinetics to assess reaction intermediates and adjust cofactors (e.g., acetylflavin/NADPH ratios) .

Q. How do researchers address conflicting data on coproporphyrin III’s role in heme biosynthesis pathways?

Distinguish between endogenous coproporphyrin III (a heme precursor) and exogenous this compound using isotope labeling. Fecal coproporphyrin III-to-I ratios (>10:1) indicate hereditary coproporphyria (HCP), while synthetic analogs lack this biomarker profile .

Q. What methodologies mitigate iron leaching during this compound catalysis?

Chelate-free buffers (e.g., Tris-HCl) reduce Fe³⁺ hydrolysis. Monitor iron stability via atomic absorption spectroscopy (AAS) or colorimetric assays (e.g., Ferrozine method). Encapsulation in silica matrices or covalent attachment to supports (e.g., graphene oxide) enhances recyclability .

Methodological Considerations

  • Handling and Storage : Store lyophilized this compound at –20°C in amber vials to prevent photodegradation. Reconstitute in degassed solvents (e.g., DMSO or 0.1 M NaOH) to avoid aggregation .
  • Data Interpretation : Use Gaussian deconvolution for overlapping UV-Vis peaks. Reference solvent-specific extinction coefficients to avoid quantification errors .
  • Ethical Compliance : Adhere to institutional biosafety protocols for porphyrin handling, as prolonged exposure may correlate with oxidative stress in cellular models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.